2-(oxan-2-yl)acetaldehyde

Lipophilicity Drug Design Physicochemical Properties

2-(Oxan-2-yl)acetaldehyde (CAS 86266-57-1), also known as (tetrahydro-pyran-2-yl)-acetaldehyde, is an organic compound characterized by a tetrahydropyran (oxane) ring linked to an acetaldehyde moiety. This aldehyde (C7H12O2, MW 128.17 g/mol) serves as a versatile intermediate in organic synthesis, leveraging both the reactivity of its aldehyde group and the structural features of its saturated oxygen-containing heterocycle.

Molecular Formula C7H12O2
Molecular Weight 128.171
CAS No. 86266-57-1
Cat. No. B2894727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(oxan-2-yl)acetaldehyde
CAS86266-57-1
Molecular FormulaC7H12O2
Molecular Weight128.171
Structural Identifiers
SMILESC1CCOC(C1)CC=O
InChIInChI=1S/C7H12O2/c8-5-4-7-3-1-2-6-9-7/h5,7H,1-4,6H2
InChIKeyGILZHONTPSTKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for 2-(Oxan-2-yl)acetaldehyde (CAS 86266-57-1): A Specialized Tetrahydropyranyl Aldehyde Building Block


2-(Oxan-2-yl)acetaldehyde (CAS 86266-57-1), also known as (tetrahydro-pyran-2-yl)-acetaldehyde, is an organic compound characterized by a tetrahydropyran (oxane) ring linked to an acetaldehyde moiety [1]. This aldehyde (C7H12O2, MW 128.17 g/mol) serves as a versatile intermediate in organic synthesis, leveraging both the reactivity of its aldehyde group and the structural features of its saturated oxygen-containing heterocycle . Its distinct molecular architecture imparts specific physicochemical and safety profiles that differentiate it from other acetaldehyde derivatives, making it a compound of interest for medicinal chemistry, particularly in the development of glucokinase activators for metabolic disorders [2].

Why 2-(Oxan-2-yl)acetaldehyde Cannot Be Directly Substituted with Other Acetaldehyde Derivatives


Generic substitution of 2-(oxan-2-yl)acetaldehyde is not feasible due to its unique structural and safety profile. The compound's tetrahydropyran ring significantly alters its physicochemical properties, such as lipophilicity (XLogP3-AA of 0.4) and topological polar surface area (26.3 Ų) compared to simpler aldehydes [1]. This directly impacts its solubility, membrane permeability, and potential for biological interactions, which are critical parameters in drug discovery and chemical synthesis. Furthermore, its specific hazard classification under CLP criteria (including Acute Toxicity 4, Skin Irritation 2, Eye Damage 1, and STOT SE 3) [2] differs from that of its close analog 2-(oxan-4-yl)acetaldehyde, which is not classified for the same severe eye damage and respiratory irritation risks. These distinct properties underscore the need for precise compound selection in research and development workflows.

Quantitative Differentiation Evidence for 2-(Oxan-2-yl)acetaldehyde Against Comparators


Lipophilicity (XLogP3) Comparison: 2-(Oxan-2-yl)acetaldehyde vs. Acetaldehyde

The target compound exhibits a significantly higher calculated lipophilicity (XLogP3-AA of 0.4) compared to acetaldehyde (XLogP3 of -0.2) [1]. This difference of +0.6 log units indicates a substantially greater propensity for partitioning into non-polar phases, which is crucial for predicting membrane permeability and overall pharmacokinetic behavior in early-stage drug discovery.

Lipophilicity Drug Design Physicochemical Properties

Topological Polar Surface Area (TPSA) Comparison: 2-(Oxan-2-yl)acetaldehyde vs. 2-(Oxan-4-yl)acetaldehyde

The TPSA of 2-(oxan-2-yl)acetaldehyde is 26.3 Ų [1]. This value is identical to its positional isomer, 2-(oxan-4-yl)acetaldehyde (CAS 65626-23-5), which also has a TPSA of 26.3 Ų [2]. While the TPSA does not differentiate these isomers, it highlights that both compounds share the same predicted passive oral absorption profile, often characterized by TPSA values below 60-140 Ų as favorable for blood-brain barrier penetration and oral bioavailability.

Polar Surface Area Drug Absorption Physicochemical Properties

Safety Profile Differentiation: 2-(Oxan-2-yl)acetaldehyde vs. 2-(Oxetan-2-yl)acetaldehyde

2-(Oxan-2-yl)acetaldehyde is classified under CLP as Flam. Liq. 4 (H227), Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. In contrast, the smaller ring analog 2-(oxetan-2-yl)acetaldehyde (CAS 928758-02-5) lacks this comprehensive hazard data in public databases . This established and stringent safety profile for 2-(oxan-2-yl)acetaldehyde enables safer handling protocols and more predictable risk assessments in laboratory and pilot plant environments, which is a critical factor for procurement and regulatory compliance.

Hazard Classification Safety Procurement

Commercial Purity Benchmarking: 2-(Oxan-2-yl)acetaldehyde vs. 2-((Tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde

Commercially available 2-(oxan-2-yl)acetaldehyde is offered at a minimum purity of 95% by suppliers such as CymitQuimica . This level of purity is comparable to its ether-linked analog, 2-((tetrahydro-2H-pyran-2-yl)oxy)acetaldehyde (CAS 699-13-8), which is also available at 95% purity from suppliers like Bidepharm . This consistency in commercial purity standards (≥95%) ensures reliable performance in downstream applications, providing procurement confidence in the material's quality for synthetic use.

Purity Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 2-(Oxan-2-yl)acetaldehyde Based on Quantified Differentiation


Medicinal Chemistry: Glucokinase Activator Synthesis

2-(Oxan-2-yl)acetaldehyde serves as a key intermediate in the synthesis of novel azaindole-based glucokinase activators, a class of compounds under investigation for the treatment of type II diabetes mellitus [1]. The tetrahydropyran ring of this aldehyde contributes to the desired lipophilicity (XLogP3 0.4) and structural features that are essential for modulating biological activity. Procurement of this specific building block is necessary for accessing the patented chemical space described in US20110144105A1.

Organic Synthesis: Chiral Tetrahydropyran Building Block

The compound is utilized in stereoselective synthetic routes to construct complex tetrahydropyran-containing molecules, as demonstrated in the organocatalytic synthesis of alkyltetrahydropyrans [1]. Its bifunctional nature, combining an aldehyde for chain extension and a preformed heterocycle, makes it a valuable starting material for the efficient assembly of natural product analogs and other bioactive scaffolds. Its established hazard profile (ECHA classification) [2] allows for safer handling compared to less-characterized analogs during multistep synthesis.

Physicochemical and ADME Profiling Studies

With a defined XLogP3 of 0.4 and TPSA of 26.3 Ų, 2-(oxan-2-yl)acetaldehyde is a suitable model compound for studying the influence of a saturated oxygen heterocycle on the lipophilicity and permeability of small molecules [1]. Its properties can be directly compared to those of simpler aldehydes and other heterocyclic analogs to establish structure-property relationships, informing the design of new chemical entities with optimized drug-like characteristics.

Safety and Compliance-Oriented Procurement

For organizations requiring a fully characterized and hazard-classified tetrahydropyranyl aldehyde, 2-(oxan-2-yl)acetaldehyde is the preferred choice. Its comprehensive CLP classification (including H302, H315, H318, H335) [1] provides clear guidance for risk assessment and safe handling, which is not available for less-studied analogs like 2-(oxetan-2-yl)acetaldehyde. This established safety data reduces regulatory and operational uncertainties in both academic and industrial laboratory settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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